molecular formula C21H22N2O5 B12500619 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid

Cat. No.: B12500619
M. Wt: 382.4 g/mol
InChI Key: SULRDUFTKVHNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid, various oxidized derivatives, and substituted amino acids .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-acetamidobutanoic acid is unique due to its specific structure and the presence of the acetamido group, which provides additional stability and functionality in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)

InChI Key

SULRDUFTKVHNDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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